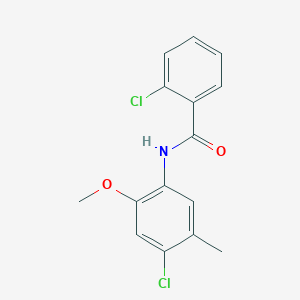

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-2-methoxy-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of benzaldehydes or benzoic acids.

Reduction: Formation of benzylamines or benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structural features allow for the development of drugs with specific biological activities.

- Key Applications:

- Anti-inflammatory and Analgesic Medications: The compound has been utilized in developing drugs aimed at reducing inflammation and pain.

- Anticancer Agents: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For instance, studies showed that certain analogs induced apoptosis in MDA-MB-231 cells, highlighting their potential as anticancer agents .

Biochemical Research

In biochemical studies, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is employed to investigate the mechanisms of action of enzymes and receptors.

- Mechanistic Studies:

Material Science

The compound is being explored for its potential applications in material science.

- Advanced Materials:

Agricultural Chemistry

In agricultural chemistry, the compound is studied for its efficacy in developing new agrochemicals.

- Agrochemical Development:

Cosmetic Formulations

The anti-inflammatory properties of this compound make it a candidate for use in cosmetic products.

- Skin Care Applications:

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (μM) | Notes |

|---|---|---|---|

| Anticancer Activity | HCT-116 | 36 | Induces apoptosis |

| HeLa | 34 | Moderate metabolic stability | |

| MDA-MB-231 | 22 | Significant increase in apoptotic cells | |

| Antimicrobial Activity | Various Bacterial Strains | >50 | Comparable efficacy to standard drugs |

Table 2: Material Properties

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Polymer production |

| Mechanical Strength | Enhanced | Advanced materials |

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfamoylphenyl group, used in different applications.

Uniqueness

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and methoxy group make it a versatile intermediate in various synthetic pathways .

Biologische Aktivität

2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H14Cl2N2O2

- Molecular Weight : Approximately 327.19 g/mol

Its structure features two chloro substituents, a methoxy group, and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various pathological processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes associated with inflammation and cancer progression. For instance, it may inhibit carbonic anhydrase IX (CA IX), which is often overexpressed in tumors and plays a role in tumor growth and metastasis .

- Anti-Proliferative Activity : In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (A2780). The compound's IC50 values indicate its potency in inhibiting cell growth, with values ranging from 1.9 µM to 6.31 µM depending on the cell line .

Comparative Studies

Table 1 summarizes the comparative anti-proliferative activity of this compound against other similar compounds:

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 1.9 - 6.31 | MDA-MB-231, A2780 | Enzyme inhibition |

| Compound A (e.g., Metoclopramide) | 3.5 - 8.0 | MCF-7 | Receptor antagonist |

| Compound B (e.g., E7010) | <1.0 | Various cancer lines | Multi-target inhibitor |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-Cancer Activity : Research indicates that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase and increased annexin V-FITC staining, signifying late-stage apoptosis .

- Selectivity for Cancer Cells : The selectivity index for this compound has been reported to be significantly favorable compared to normal cell lines, indicating its potential as a targeted therapy with reduced side effects .

- In Silico Studies : Molecular docking studies have provided insights into the binding affinities of this compound with CA IX, suggesting that structural modifications could enhance its efficacy against specific cancer types .

Eigenschaften

IUPAC Name |

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-5-3-4-6-11(10)16/h3-8H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYJHWJMOVQGCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.